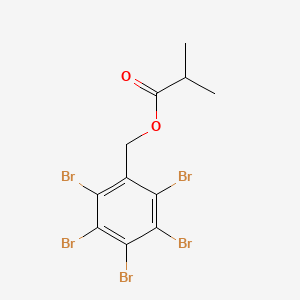
(Pentabromophenyl)methyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentabromophenyl)methyl 2-methylpropanoate is a chemical compound known for its unique structure and properties It consists of a pentabromophenyl group attached to a methyl 2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentabromophenyl)methyl 2-methylpropanoate typically involves the esterification of pentabromophenol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(Pentabromophenyl)methyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the pentabromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(Pentabromophenyl)methyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism of action of (Pentabromophenyl)methyl 2-methylpropanoate involves its interaction with specific molecular targets. The pentabromophenyl group can interact with biological macromolecules, potentially altering their function. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pentabromophenyl methacrylate: Similar in structure but contains a methacrylate group instead of a methyl 2-methylpropanoate group.
Pentabromophenyl acetate: Contains an acetate group instead of a methyl 2-methylpropanoate group.
Uniqueness
(Pentabromophenyl)methyl 2-methylpropanoate is unique due to its specific combination of a pentabromophenyl group and a methyl 2-methylpropanoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
586966-33-8 |
|---|---|
Molecular Formula |
C11H9Br5O2 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methyl 2-methylpropanoate |
InChI |
InChI=1S/C11H9Br5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h4H,3H2,1-2H3 |
InChI Key |
DVDKUMVMXUTGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















